6a-Carbaprostaglandin I3

Description

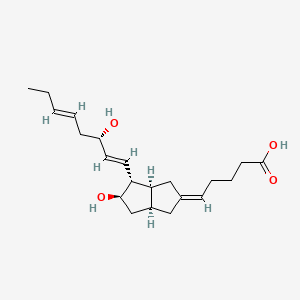

Structure

2D Structure

3D Structure

Properties

CAS No. |

96244-85-8 |

|---|---|

Molecular Formula |

C21H32O4 |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid |

InChI |

InChI=1S/C21H32O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h3-4,7,10-11,16-20,22-23H,2,5-6,8-9,12-14H2,1H3,(H,24,25)/b4-3+,11-10+,15-7-/t16-,17-,18+,19-,20+/m0/s1 |

InChI Key |

WSHZNOUUYXMRBG-UKWYSWDKSA-N |

SMILES |

CCC=CCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O |

Isomeric SMILES |

CC/C=C/C[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/C2)O)O |

Canonical SMILES |

CCC=CCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O |

Synonyms |

6a-carbaprostaglandin I3 carba-PGI3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6a Carbaprostaglandin I3

Retrosynthetic Analysis and Key Disconnections for 6a-Carbaprostaglandin I3 Scaffolding

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves conceptually deconstructing a target molecule into simpler, commercially available precursors. For this compound, the primary disconnections involve breaking the bonds that attach the two side chains (the α- and ω-chains) to the central bicyclo[3.3.0]octane core.

The most common retrosynthetic strategy involves disconnecting the ω-chain via a Wittig reaction or a Horner-Wadsworth-Emmons reaction. researchgate.net This simplifies the target molecule into two key fragments: an advanced bicyclic aldehyde and a phosphonium (B103445) ylide or phosphonate (B1237965) carbanion corresponding to the ω-chain. The α-chain is typically envisioned as being installed via olefination of a corresponding ketone on the bicyclic core.

Further disconnection of the bicyclic core itself often leads back to a well-established precursor, the Corey lactone, or related cyclopentane (B165970) derivatives. nih.gov This approach simplifies the complex stereochemical challenges by relying on a readily available, stereochemically defined starting material. Key intermediates in the synthesis of the carbacyclin (B161070) scaffold often include bicyclo[3.3.0]octene derivatives, which serve as a versatile platform for introducing the required functional groups and side chains. researchgate.netresearchgate.net

Enantioselective Synthesis Strategies for this compound

Achieving the correct absolute stereochemistry at multiple chiral centers is paramount for the biological activity of this compound. Enantioselective synthesis ensures that the desired stereoisomer is produced preferentially.

The stereocenters, particularly the hydroxyl groups on the bicyclic ring and the ω-chain, are often installed using stereoselective reactions. A common method involves the reduction of a ketone precursor using chiral reducing agents. For instance, the hydroxyl group at the C-15 position of the ω-chain can be introduced with high stereoselectivity. One synthesis of a carbacyclin analog achieved the stereoselective introduction of the 15α-hydroxy group as a key step. molaid.com This level of control is crucial for mimicking the natural prostaglandin (B15479496) structure.

A highly effective strategy for controlling stereochemistry is to begin the synthesis with a molecule that already possesses some of the required chiral centers. This approach is known as a "chiral pool" synthesis. The Corey lactone is a frequently used, optically active starting material in the synthesis of prostaglandins (B1171923) and their analogs, including carbacyclins. nih.gov By starting from the Corey lactone, chemists can bypass the difficult steps of establishing the stereochemistry of the cyclopentane ring, significantly streamlining the synthetic route. A reported synthesis of this compound utilized an optically active aldehyde derived from such a precursor, ensuring the correct stereochemistry in the final product. researchgate.net

Asymmetric catalysis employs small amounts of a chiral catalyst to generate large quantities of an enantioenriched product. nih.gov In the context of this compound synthesis, asymmetric catalytic reactions can be used to create key chiral centers. For example, asymmetric reductions, such as the Corey-Bakshi-Shibata (CBS) reduction, can be used to convert a prochiral ketone into a chiral alcohol with high enantioselectivity. researchgate.net This method provides an efficient alternative to using stoichiometric chiral reagents for establishing stereocenters.

Convergent and Linear Synthesis Approaches to this compound

The synthesis of this compound is well-suited to a convergent approach. researchgate.net Typically, the bicyclic core containing the α-chain precursor is synthesized in one series of reactions, while the ω-chain is prepared separately. The two fragments are then joined in a key coupling step, such as a Wittig reaction, to assemble the final carbon skeleton. researchgate.net

Table 1: Comparison of Synthetic Approaches

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Sequential, step-by-step modification of a single starting material (A → B → C → D). wikipedia.org | Independent synthesis of key fragments followed by late-stage coupling (A→B, C→D, then B+D→E). wikipedia.org |

| Efficiency | Overall yield decreases exponentially with each step. wikipedia.org | Generally higher overall yields and shorter overall sequence. wikipedia.org |

| Application to this compound | Less common due to the complexity of the molecule. | Preferred strategy, involving coupling of a bicyclic core fragment with an ω-side chain fragment. researchgate.net |

Key Reaction Steps and Methodologies in this compound Total Synthesis

The total synthesis of this compound relies on a toolkit of robust and well-established chemical reactions.

A pivotal step in many syntheses is the formation of the carbon-carbon double bonds in the side chains. The Wittig reaction, which couples an aldehyde with a phosphorus ylide, is a classic method for this transformation and was used to introduce the ω-chain in a known synthesis of this compound. researchgate.net This reaction led to a separable mixture of the desired (E)-isomer and the (Z)-isomer. researchgate.net

Other key methodologies include:

Hydrogenation: Arene-tricarbonyl chromium complex-catalyzed hydrogenation has been used for the stereospecific 1,4-hydrogenation of a 1,3-diene to create an exocyclic olefin, a key feature of the carbacyclin structure. nih.gov

Protodesilylation: The geometry of the exocyclic double bond has been controlled with high selectivity through the protodesilylation of an allylsilane intermediate. rsc.org

Functional Group Interconversions: The synthesis involves numerous standard transformations, such as the oxidation of alcohols to aldehydes, the reduction of ketones to alcohols, and the protection and deprotection of sensitive functional groups like hydroxyls and carboxylic acids to prevent them from interfering with subsequent reaction steps.

Table 2: Key Reactions in this compound Synthesis

| Reaction Type | Purpose | Reference |

| Wittig Reaction | Formation of the ω-side chain by coupling an aldehyde with a phosphorus ylide. | researchgate.net |

| Catalytic Hydrogenation | Stereospecific formation of the exocyclic double bond. | nih.gov |

| Stereoselective Reduction | Creation of chiral alcohol centers from ketone precursors. | researchgate.net |

| Protodesilylation | Controlling the geometry of the exocyclic double bond. | rsc.org |

| Oxymercuration-Demercuration | Selective hydration of alkenes to form alcohol intermediates. | researchgate.net |

Wittig Reaction Applications in this compound Synthesis

A pivotal step in the synthesis of this compound is the construction of the lower (omega) side chain, which is commonly achieved via the Wittig reaction. This olefination reaction provides a powerful and reliable method for forming the crucial C13-C14 double bond.

In a key synthetic approach, the omega side chain was introduced by the reaction of an optically active aldehyde with a β-oxido ylide. nih.gov The aldehyde component contains the pre-formed cyclopentane core and the upper (alpha) side chain. The ylide is generated from a corresponding phosphonium salt. The use of a β-oxido ylide is particularly advantageous as it often favors the formation of the desired (E)-alkene upon kinetic control and subsequent elimination.

The reaction results in the coupling of the two main fragments of the molecule. However, this process typically yields a mixture of geometric isomers at the newly formed double bond. The synthesis reported by Amemiya and colleagues produced a chromatographically separable mixture of the desired 13(E)-product and its 13(Z)-isomer. nih.gov The precise ratio of these isomers is dependent on the specific reaction conditions and the structure of the ylide.

| Wittig Reaction for this compound Synthesis | |

| Reactant 1 | Optically active cyclopentyl aldehyde (contains the alpha chain) |

| Reactant 2 | β-oxido phosphonium ylide (provides the omega chain) |

| Key Bond Formed | C13=C14 double bond |

| Primary Outcome | Mixture of 13(E) and 13(Z) isomers of the protected prostaglandin |

| Significance | Establishes the complete carbon skeleton of the target molecule. |

Cyclopentane Ring Formation in this compound Architecture

The construction of the densely functionalized cyclopentane core is a foundational element of any prostaglandin synthesis. For carbocyclic analogues like this compound, strategies begin with the stereocontrolled synthesis of a suitable cyclopentane precursor. While many routes exist, a dominant strategy in the field involves the use of the Corey lactone (also known as the Corey aldehyde's lactone precursor). nih.govresearchgate.net

This approach often starts from simple, commercially available materials like norbornadiene or cyclopentadiene. lew.rolibretexts.org Through a series of reactions, including cycloadditions and resolutions, a bicyclic or tricyclic intermediate is formed. lew.rorsc.org For example, the Corey synthesis transforms norbornadiene into a key δ-lactone intermediate where the relative stereochemistry of the substituents is precisely controlled. lew.ro Other methods, such as ring expansion of a cyclobutanone (B123998) precursor, have also been employed in the synthesis of related carbacyclin analogues. ugent.be

These lactone intermediates are highly versatile synthons. nih.govnih.gov They contain the necessary stereocenters and functional group handles that can be elaborated into the final cyclopentane core. Through a sequence of steps including protection, reduction, and oxidation, the lactone is converted into a functionalized cyclopentyl aldehyde, the very substrate required for the subsequent Wittig reaction described in the previous section. lew.ro The stereochemical integrity established in these early steps is crucial as it is carried through the entire synthesis to the final product.

Side Chain Elaboration and Functionalization in this compound Synthesis

Following the successful coupling of the alpha and omega side chains via the Wittig reaction, the resulting intermediate must undergo a series of transformations to yield the final this compound molecule. This phase of the synthesis focuses on the adjustment of oxidation states and the removal of protecting groups.

A typical synthetic intermediate post-Wittig reaction contains a ketone on the cyclopentane ring (at C9) and a protected carboxylic acid on the alpha chain. The synthesis of this compound from this intermediate involves a sequence of several reactions. nih.gov Key transformations include:

Reduction of the C9 Ketone: The carbonyl group at the C9 position is stereoselectively reduced to a hydroxyl group. This is a critical step as the stereochemistry at this position is vital for biological activity. Reagents such as sodium borohydride (B1222165) or more sterically hindered reducing agents are used to control the stereochemical outcome.

Deprotection of the Carboxylic Acid: The alpha side chain typically carries a protected carboxyl group, often in the form of a methyl or ethyl ester. This ester is hydrolyzed in the final stages of the synthesis, usually under basic conditions (saponification), to reveal the free carboxylic acid.

Deprotection of Hydroxyl Groups: Any protecting groups on the hydroxyl functions at C11 and C15 (if present) are removed. The specific deprotection conditions depend on the nature of the protecting groups used (see section 2.5).

These steps must be orchestrated in a manner that does not compromise the sensitive functionalities of the molecule, such as the double bonds at C5 and C13.

Protecting Group Strategies in this compound Synthesis

The synthesis of a complex molecule like this compound, which contains multiple reactive functional groups (hydroxyls, carboxylic acid, alkenes), necessitates a sophisticated protecting group strategy. nih.gov Protecting groups are temporarily installed to mask a reactive site, allowing a chemical transformation to be performed selectively at another position on the molecule. rsc.org

In the context of this compound synthesis, the primary functional groups requiring protection are the hydroxyl groups and the carboxylic acid.

Hydroxyl Group Protection: The hydroxyl groups, particularly the one that will become the C11-OH, are often protected early in the synthesis. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBS) or benzyl (B1604629) ethers (Bn). These groups are chosen for their stability to the conditions of subsequent reactions (like the Wittig reaction) and for the specific conditions required for their removal. scilit.com

Carboxylic Acid Protection: The carboxylic acid of the alpha side chain is almost universally protected as an ester, most commonly a methyl or ethyl ester. libretexts.org This prevents the acidic proton from interfering with basic or organometallic reagents used throughout the synthesis. The ester is stable under a wide range of conditions and can be selectively removed at the end of the synthesis by hydrolysis.

An effective strategy requires orthogonal protecting groups, which can be removed under different conditions without affecting each other. nih.gov For example, a silyl ether (removed by fluoride (B91410) ions) can be used alongside an ester (removed by base hydrolysis), allowing for selective deprotection at different stages of the synthesis. The synthesis of this compound concludes with the removal of these protecting groups to unveil the final active molecule. nih.gov

Purification and Stereochemical Characterization of Synthetic this compound Isomers

The final stages of the synthesis are critically dependent on purification and rigorous characterization to ensure the correct stereoisomer has been isolated. As noted, the Wittig reaction often produces a mixture of (E) and (Z) geometric isomers at the C13-C14 double bond. nih.gov

Purification: Chromatography is the principal technique used to separate these closely related isomers. High-performance liquid chromatography (HPLC) or meticulous column chromatography on silica (B1680970) gel can effectively resolve the 13(E) and 13(Z) products. nih.gov The separation relies on the subtle differences in polarity and shape between the two isomers.

Stereochemical Characterization: Once isolated, the geometric configuration of the double bond must be unequivocally confirmed. This is typically achieved through a combination of methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR is a powerful tool for determining double bond geometry. The coupling constants (J-values) between the vinylic protons at C13 and C14 are characteristic of their cis or trans relationship.

Direct Comparison: A definitive method involves direct comparison of the synthetic sample with an authentic standard. nih.gov In the synthesis by Amemiya et al., the geometry of the desired 13(E)-isomer was confirmed by direct comparison with a sample that had been synthesized through an alternative, unambiguous route. nih.gov

This final, rigorous analysis ensures that the synthetic product possesses the correct three-dimensional structure required for its intended biological function.

Molecular and Cellular Mechanisms of 6a Carbaprostaglandin I3 Action

Receptor Binding and Activation Profiles of 6a-Carbaprostaglandin I3

The initial step in the action of this compound is its binding to and activation of specific prostanoid receptors on the cell surface.

Prostanoids, a class of lipid molecules derived from arachidonic acid, exert their effects by interacting with a family of nine major G-protein coupled receptor subtypes. nih.gov These are broadly classified based on their sensitivity to the five primary natural prostanoids: PGD₂, PGE₂, PGF₂α, PGI₂ (prostacyclin), and Thromboxane A₂ (TXA₂). caymanchem.com

This compound, as a stable synthetic analog of prostacyclin (PGI₂), is a potent agonist for the prostacyclin receptor, also known as the IP receptor. caymanchem.comnih.gov Stable 6a-carba analogs of prostacyclin are noted for their high potency and selectivity for the IP receptor over other prostanoid receptors such as EP, DP, FP, and TP. nih.gov This selectivity is crucial as different prostanoid receptors can trigger opposing physiological effects. For instance, while IP and certain EP receptors are often considered "anti-inflammatory," others like TP, FP, and EP₁ can mediate pro-inflammatory responses. nih.gov The binding affinity of an agonist to its receptor is a key determinant of its biological potency. nih.gov

| Receptor | Primary Natural Ligand | Primary G-Protein Coupling | Main Second Messenger Pathway |

|---|---|---|---|

| IP | Prostacyclin (PGI₂) | Gαs | ↑ cAMP |

| EP₁ | Prostaglandin (B15479496) E₂ (PGE₂) | Gαq | ↑ Ca²⁺ |

| EP₂ | Prostaglandin E₂ (PGE₂) | Gαs | ↑ cAMP |

| EP₃ | Prostaglandin E₂ (PGE₂) | Gαi/Gαq | ↓ cAMP / ↑ Ca²⁺ |

| EP₄ | Prostaglandin E₂ (PGE₂) | Gαs | ↑ cAMP |

| DP₁ | Prostaglandin D₂ (PGD₂) | Gαs | ↑ cAMP |

| DP₂ (CRTH2) | Prostaglandin D₂ (PGD₂) | Gαi | ↓ cAMP |

| FP | Prostaglandin F₂α (PGF₂α) | Gαq | ↑ Ca²⁺ |

| TP | Thromboxane A₂ (TXA₂) | Gαq/Gα₁₂/₁₃ | ↑ Ca²⁺ |

The interaction between a ligand like this compound and its receptor is a dynamic process, not a simple static lock-and-key event. googleapis.com The binding of the agonist induces significant conformational changes in the receptor protein. nih.gov GPCRs, including the IP receptor, consist of a single polypeptide chain that spans the cell membrane seven times. In its inactive state, the receptor is in a conformation that does not permit interaction with its associated G-protein.

Upon binding of this compound to the extracellular domain of the IP receptor, the receptor undergoes a conformational shift. googleapis.com This change is transmitted through the transmembrane helices to the intracellular loops of the receptor. This new "active" conformation exposes binding sites for the heterotrimeric G-protein, allowing the receptor to function as a guanine (B1146940) nucleotide exchange factor (GEF) and initiate the signaling cascade. The stability of this active conformation can be influenced by the specific nature of the bound ligand, which in turn affects the efficacy of the agonist.

Intracellular Signaling Cascades Modulated by this compound

Once activated, the IP receptor transduces the signal across the cell membrane, modulating a series of intracellular events. This process involves passing the signal to downstream components within the cell, which become activated to propagate the signal.

The IP receptor is a member of the G-protein coupled receptor (GPCR) superfamily. caymanchem.comnih.gov These receptors transmit signals with the help of heterotrimeric G-proteins, which consist of alpha (α), beta (β), and gamma (γ) subunits. The IP receptor couples primarily to a stimulatory G-protein, designated Gs. caymanchem.com

The signaling cycle proceeds as follows:

Activation: Binding of this compound to the IP receptor induces the active receptor conformation.

G-Protein Binding: The activated receptor binds to the Gs protein complex.

Nucleotide Exchange: The receptor catalyzes the release of Guanosine Diphosphate (GDP) from the Gαs subunit and its replacement by Guanosine Triphosphate (GTP).

Subunit Dissociation: The binding of GTP to Gαs causes its dissociation from both the receptor and the Gβγ subunit complex. nih.gov The now-active Gαs-GTP monomer is free to interact with its downstream effectors.

The primary effector for the activated Gαs subunit is the enzyme adenylyl cyclase (AC). nih.gov Upon stimulation by Gαs-GTP, adenylyl cyclase catalyzes the conversion of Adenosine (B11128) Triphosphate (ATP) into the second messenger cyclic Adenosine Monophosphate (cAMP). nih.gov Therefore, the activation of the IP receptor by this compound leads to a significant increase in the intracellular concentration of cAMP. caymanchem.com This elevation of cAMP is a central event in the signaling pathway initiated by IP receptor agonists. nih.gov

| Step | Molecule/Complex | Action | Immediate Outcome |

|---|---|---|---|

| 1. Ligand Binding | This compound + IP Receptor | Induces conformational change in the receptor | Activated IP Receptor |

| 2. G-Protein Coupling | Activated IP Receptor + Gs Protein (GDP-bound) | Receptor acts as GEF for Gαs | GDP is exchanged for GTP on Gαs |

| 3. G-Protein Activation | Gs Protein (GTP-bound) | Gαs-GTP dissociates from Gβγ | Active Gαs-GTP monomer |

| 4. Effector Modulation | Active Gαs-GTP + Adenylyl Cyclase | Stimulates enzyme activity | Increased production of cAMP from ATP |

The rise in intracellular cAMP concentration triggers the activation of downstream effector proteins, the most prominent of which is cAMP-dependent Protein Kinase, or Protein Kinase A (PKA). nih.gov PKA is a holoenzyme typically composed of two regulatory subunits and two catalytic subunits. nih.gov

The binding of cAMP to the regulatory subunits causes a conformational change that releases the catalytic subunits. These freed catalytic subunits are now active and phosphorylate a multitude of target proteins on specific serine and threonine residues. This phosphorylation alters the activity of substrate proteins, which can include enzymes, ion channels, and transcription factors, ultimately leading to the diverse physiological responses associated with IP receptor activation. Other effectors of cAMP, such as the Exchange protein directly activated by cAMP (EPAC), may also be involved in mediating the signal. nih.gov

Lipid Signaling Pathways and this compound Involvement

Lipids are fundamental to cellular function, serving as energy stores, structural components of membranes, and as signaling molecules that modify proteins. nih.gov Lipid signaling pathways, which utilize lipid-derived molecules to interact with specific receptors, are crucial in regulating inflammation, immune responses, and various cellular functions. qiagen.com These pathways can generate signaling molecules on-demand directly at the site of action, allowing for a dynamic and localized cellular response. qiagen.com

Prostanoids, a subclass of lipid signaling molecules, are known to be involved in these pathways. nih.gov While the direct and specific mechanisms of this compound within these complex lipid signaling cascades are a subject of ongoing research, its structural similarity to other prostaglandins (B1171923) suggests it likely interacts with G-protein coupled receptors (GPCRs), a common feature of lipid signaling pathways. nih.govqiagen.com This interaction is a key step in initiating a cascade of intracellular events that ultimately dictate the cellular response.

Cellular Responses Elicited by this compound Activation

The activation of cellular pathways by this compound leads to a variety of physiological responses. These responses are critical for maintaining homeostasis and for the body's response to pathological conditions.

Vasodilatory Mechanisms at the Cellular Level

Vasodilation, the widening of blood vessels, is a critical process for regulating blood flow and pressure. The endothelium, the inner lining of blood vessels, plays a pivotal role in this process by sensing changes in blood flow and releasing vasoactive agents. nih.gov While the specific contribution of this compound to vasodilation at the cellular level is not extensively detailed in the available research, the general mechanism for prostacyclin analogs involves stimulating the production of cyclic adenosine monophosphate (cAMP) in vascular smooth muscle cells. This increase in cAMP leads to the relaxation of these muscle cells and subsequent vasodilation.

Regulation of Cell Proliferation and Differentiation by this compound

Research has indicated that this compound is among a group of compounds that can influence cellular proliferation. googleapis.com Studies have shown that certain agents can increase the proliferation of cells, such as skin-derived precursors (SKPs). googleapis.com This suggests a potential role for this compound in processes like tissue repair and regeneration. The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a key player in regulating cell proliferation and is influenced by various extracellular signals. nih.govnih.gov

Modulation of Cellular Secretion and Gene Expression Profiles

The interaction of signaling molecules with their receptors can lead to profound changes in a cell's gene expression profile, ultimately altering its function and secretory activities. For instance, bacterial infections can trigger a significant reprogramming of host cell transcription, a process modulated by bacterial effector proteins that stimulate pathways like STAT3 activation. nih.gov This modulation of gene expression is crucial for the pathogen's intracellular survival and replication. nih.gov While the specific genes and secretory products modulated by this compound are not fully elucidated, its involvement in signaling pathways suggests it can influence these cellular processes.

Preclinical Investigations into Anti-inflammatory Cellular Pathways

Preclinical studies are essential for understanding the therapeutic potential of compounds. In the context of inflammation, cell models are used to screen for anti-inflammatory activity. mdpi.com The inflammatory response involves a complex network of signaling pathways and the release of various mediators. nih.gov

Preclinical research has identified this compound in the context of inflammatory responses to bacterial endotoxins. nih.gov The body's response to such endotoxins, like lipopolysaccharide (LPS), involves the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govfrontiersin.org Anti-inflammatory pathways are activated to control this response and prevent tissue damage. nih.gov These pathways can involve the inhibition of pro-inflammatory signaling cascades, such as those mediated by NF-κB, and the activation of anti-inflammatory mediators. mdpi.comnih.gov While the precise mechanisms of this compound's anti-inflammatory effects are still under investigation, its presence in studies of inflammatory processes suggests a potential modulatory role. nih.gov

Table of Research Findings on Cellular Responses to Inflammatory Stimuli

| Stimulus | Cell Model | Measured Cytokines | Observed Effect |

| Lipopolysaccharide (LPS) | THP-1 cells | TNF-α, IL-6 | Significant increase in cytokine production. frontiersin.org |

| Phorbol-12-myristate-13-acetate (PMA) | THP-1 cells | TNF-α, IL-6 | Significant increase in TNF-α, variable increase in IL-6. frontiersin.org |

| LPS and Interferon-gamma (IFN-γ) | BV-2 microglial cells | TNF-α, IL-6 | Release of pro-inflammatory mediators. mdpi.com |

Pharmacological Characterization of 6a Carbaprostaglandin I3 in Preclinical Models

In Vitro Pharmacological Efficacy Studies of 6a-Carbaprostaglandin I3

In vitro studies are fundamental in characterizing the pharmacological effects of a new chemical entity. For a compound like this compound, these studies would primarily focus on its interaction with prostacyclin (IP) receptors and its subsequent effects on cellular and tissue functions.

Cell-Based Assays for Receptor Activation and Functional Response

Cell-based assays are crucial for determining the potency and efficacy of this compound at its target receptor. Prostacyclin analogs mediate their effects primarily through the activation of the Gs protein-coupled IP receptor, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cvpharmacology.com

Typical cell-based assays would involve engineered cell lines expressing the human IP receptor. Activation of the receptor by an agonist like this compound would trigger a signaling cascade, which can be measured using various reporter systems. A common method is to quantify the production of cAMP.

Table 1: Illustrative Data from a Cell-Based Assay for IP Receptor Activation

| Compound | EC₅₀ (nM) for cAMP production |

| Prostacyclin (PGI₂) | 0.5 - 2.0 |

| Iloprost | 1.0 - 5.0 |

| Treprostinil | 0.3 - 1.5 |

| 6a-Carbaprostaglandin I₃ (Expected) | ~0.5 - 5.0 |

This table presents expected ranges for 6a-Carbaprostaglandin I₃ based on the activity of other prostacyclin analogs. Actual values would need to be determined experimentally.

The functional response in these assays confirms that the compound not only binds to the receptor but also elicits a biological response, which is a hallmark of an agonist.

Organ Bath Studies for Vasodilatory Activity

Organ bath studies are instrumental in assessing the direct effect of a compound on blood vessel tone. In these experiments, isolated arterial rings, often from pulmonary or coronary arteries, are mounted in an organ bath and pre-constricted with an agent like phenylephrine (B352888) or prostaglandin (B15479496) F2α. The ability of this compound to induce relaxation of these pre-constricted vessels would be a direct measure of its vasodilatory activity. scirp.org

The relaxation is typically concentration-dependent, allowing for the determination of the compound's potency (EC₅₀) and efficacy (maximum relaxation). The vasodilatory effect of prostacyclin analogs is a consequence of increased cAMP in vascular smooth muscle cells, leading to smooth muscle relaxation. cvpharmacology.com

Table 2: Representative Data from an Organ Bath Study on Pulmonary Artery Rings

| Compound | EC₅₀ for Relaxation (nM) | Maximum Relaxation (%) |

| Prostacyclin (PGI₂) | 5 - 15 | 95 - 100 |

| Treprostinil | 8 - 20 | 90 - 100 |

| 6a-Carbaprostaglandin I₃ (Expected) | ~5 - 25 | ~90 - 100 |

This table illustrates the type of data obtained from organ bath studies. The values for 6a-Carbaprostaglandin I₃ are hypothetical and based on the known effects of similar compounds.

Enzymatic Inhibition or Activation Assays

While the primary mechanism of action for prostacyclin analogs is receptor activation, it is also important to evaluate their effects on key enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and prostacyclin synthase. However, as a stable analog, this compound is not expected to be a substrate for or an inhibitor of these enzymes in the same way as endogenous prostaglandins (B1171923). Its stability is a key feature of its design.

More relevant enzymatic assays would focus on phosphodiesterases (PDEs), the enzymes that degrade cAMP. Inhibition of PDEs can potentiate the effects of prostacyclin analogs. Studies would be conducted to ensure that this compound does not have significant off-target effects on various PDE isoforms.

In Vivo Preclinical Models for Studying this compound Activity

In vivo studies in animal models are essential to understand the integrated physiological effects of a compound. For this compound, these would focus on its cardiovascular and pulmonary effects.

Cardiovascular System Models for this compound Evaluation

The primary cardiovascular effects of prostacyclin analogs are vasodilation, leading to a reduction in blood pressure, and inhibition of platelet aggregation. picmonic.com Preclinical models, often in rodents or larger mammals, are used to quantify these effects.

Systemic blood pressure would be monitored continuously following administration of this compound. A dose-dependent decrease in mean arterial pressure would be expected. The effect on platelet aggregation can be assessed ex vivo by collecting blood samples from treated animals and measuring platelet aggregation in response to agents like ADP or collagen.

Table 3: Anticipated Cardiovascular Effects in a Preclinical Model

| Parameter | Vehicle Control | 6a-Carbaprostaglandin I₃ (Low Dose) | 6a-Carbaprostaglandin I₃ (High Dose) |

| Change in Mean Arterial Pressure (mmHg) | No significant change | -10 to -20 | -25 to -40 |

| Inhibition of Platelet Aggregation (%) | < 5 | 30 - 50 | 70 - 90 |

This table provides a hypothetical representation of the expected dose-dependent cardiovascular effects of 6a-Carbaprostaglandin I₃ in an animal model.

Pulmonary System Models for this compound Evaluation

Given that a primary therapeutic area for prostacyclin analogs is pulmonary hypertension, preclinical models of this condition are particularly relevant. nih.gov These models can be induced in animals, for example, by chronic hypoxia or administration of monocrotaline.

In such models, the efficacy of this compound would be evaluated by its ability to reduce pulmonary arterial pressure and pulmonary vascular resistance. scirp.org Hemodynamic measurements would be taken via right heart catheterization. Additionally, long-term studies might assess the compound's ability to reduce vascular remodeling and right ventricular hypertrophy, which are hallmarks of chronic pulmonary hypertension.

Table 4: Expected Efficacy in a Preclinical Model of Pulmonary Hypertension

| Parameter | Disease Model + Vehicle | Disease Model + 6a-Carbaprostaglandin I₃ |

| Mean Pulmonary Arterial Pressure (mmHg) | 35 - 45 | 25 - 35 |

| Pulmonary Vascular Resistance (mmHg/L/min) | 0.8 - 1.2 | 0.5 - 0.8 |

| Right Ventricular Hypertrophy (RV/LV+S ratio) | 0.5 - 0.7 | 0.3 - 0.5 |

This table illustrates the potential therapeutic effects of 6a-Carbaprostaglandin I₃ in a model of pulmonary hypertension. Data is speculative and serves for illustrative purposes.

Models of Tissue Remodeling and Regeneration

While specific preclinical studies on the direct effects of this compound in tissue remodeling and regeneration models are not extensively documented in publicly available literature, its classification as a carbaprostacyclin analog suggests a likely involvement in these processes. Prostacyclin and its stable analogs are known to possess cytoprotective and anti-proliferative properties that are crucial in modulating tissue responses to injury and in promoting regeneration. atsjournals.orgnih.gov

A key insight into the potential role of this compound comes from a patent that identifies it as an agent capable of increasing cellular proliferation. googleapis.com This suggests a potential therapeutic application in conditions requiring enhanced cell growth, such as wound healing or tissue repair. The mechanism likely involves the activation of the prostacyclin (IP) receptor, which can influence cellular processes like proliferation and differentiation. ucl.ac.ukajmc.com Prostacyclin analogs have been shown to inhibit the proliferation of vascular smooth muscle cells, a key event in vascular remodeling. atsjournals.org Furthermore, some analogs have demonstrated the ability to interfere with tumor cell-host interactions that are critical for metastasis, a process involving extensive tissue remodeling. nih.gov

The broader family of prostacyclin analogs has been investigated for their roles in various aspects of tissue remodeling. For instance, they are known to have anti-inflammatory effects, which are critical in the initial phases of tissue repair. nih.gov By modulating inflammatory responses, these compounds can create a more favorable environment for subsequent regenerative processes.

Metabolic Studies in Animal Models Involving this compound

Direct and detailed metabolic studies exclusively focused on this compound in animal models are limited. However, its detection in a metabolic fingerprinting study of feces from calves subjected to Gram-negative bacterial endotoxin (B1171834) provides evidence of its presence and likely metabolic processing in vivo. nih.gov This study suggests that this compound is part of the metabolic cascade that occurs in response to inflammatory stimuli. nih.gov

To understand the likely metabolic fate of this compound, it is instructive to examine studies on closely related carbaprostacyclin analogs, such as beraprost (B1666799) and nileprost (B1235127). These analogs have been designed for enhanced metabolic stability compared to the endogenous prostacyclin. ersnet.org

Studies in rats with beraprost have shown that it is metabolized, and there appears to be a sex difference in its biotransformation and excretion. jst.go.jp In male rats, the majority of the administered dose is excreted in the feces, suggesting significant biliary excretion and possible enterohepatic circulation. jst.go.jp In contrast, female rats excrete a larger proportion in the urine. jst.go.jp The metabolism of beraprost can be influenced by other drugs, indicating the involvement of common metabolic pathways. drugbank.com

Similarly, studies with nileprost in rats have shown that while a significant portion of the drug is excreted unchanged, ten different metabolites have been detected in urine and bile. nih.gov This indicates that despite its stability, it does undergo biotransformation. One of the metabolites was found to be formed exclusively in the gut wall, highlighting the role of intestinal metabolism. nih.gov

Pharmacokinetic and Pharmacodynamic Principles in Preclinical Assessment

Absorption and Distribution Studies in Animal Models

Studies with beraprost sodium in rats have demonstrated that it is readily absorbed from the small intestine following oral administration. jst.go.jp The oral bioavailability of beraprost is reported to be between 50-70%. nih.gov Following absorption, distribution studies in male rats indicated extensive metabolism in the liver. jst.go.jp

The stable prostacyclin analog, nileprost, also shows rapid absorption after oral administration in rats, with an absorption half-life of 23 minutes and peak plasma concentrations reached within 90 minutes. nih.gov Autoradiography studies with nileprost revealed a very low volume of distribution, with the highest concentrations found in the liver, kidney, and stomach mucosa. nih.gov Notably, brain levels of the drug and its metabolites were less than 5% of the corresponding plasma concentrations, suggesting limited penetration of the blood-brain barrier. nih.gov

| Compound | Animal Model | Route of Administration | Key Absorption Findings | Key Distribution Findings | Reference |

| Beraprost | Rat | Oral | Readily absorbed from the small intestine. Bioavailability of 50-70%. | Extensive metabolism in the liver suggested. | jst.go.jpnih.gov |

| Nileprost | Rat | Oral | Absorption half-life of 23 minutes. Tmax of 90 minutes. | Low volume of distribution. Highest concentrations in liver, kidney, and stomach mucosa. Limited brain penetration. | nih.gov |

Metabolic Stability and Biotransformation Pathways in Preclinical Systems

This compound, as a carbocyclic analog of prostacyclin, is designed for greater chemical and metabolic stability than the endogenous compound. The replacement of the labile enol-ether oxygen of prostacyclin with a methylene (B1212753) group in carbacyclins prevents the rapid chemical degradation that prostacyclin undergoes. ahajournals.org

While specific biotransformation pathways for this compound have not been elucidated, studies on its analogs provide valuable insights. For nileprost, despite being a stable analog, it undergoes biotransformation in rats, leading to the formation of ten metabolites. nih.gov A significant portion of the administered dose, however, is excreted as the unchanged drug, confirming its relative metabolic stability. nih.gov The main route of excretion for nileprost is biliary elimination. nih.gov

For beraprost, metabolic studies in rats have shown sex-dependent differences in excretion pathways. jst.go.jp Male rats primarily excrete the compound and its metabolites via the feces, while females show higher urinary excretion. jst.go.jp This suggests that the liver plays a major role in the metabolism of beraprost, with subsequent biliary excretion. jst.go.jp The metabolism of beraprost can be influenced by co-administered drugs, suggesting the involvement of cytochrome P450 enzymes or other common drug-metabolizing systems. drugbank.com

Target Engagement and Duration of Action in Preclinical Models

The primary pharmacological target of this compound, like other prostacyclin analogs, is the prostacyclin (IP) receptor, a G-protein coupled receptor. ajmc.com Activation of the IP receptor leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates a range of physiological effects, including vasodilation and inhibition of platelet aggregation. ahajournals.orgatsjournals.org The engagement of this target by prostacyclin analogs has been demonstrated in various preclinical models. ucl.ac.uk

The duration of action of prostacyclin analogs is closely linked to their metabolic stability and pharmacokinetic profile. The native prostacyclin has a very short half-life of only a few minutes. atsjournals.org In contrast, stable analogs like this compound are designed to have a longer duration of action.

Preclinical studies with stable prostacyclin analogs have demonstrated a significantly longer duration of action compared to prostacyclin. For example, after intravenous injection in rats, nileprost exhibited a multiphasic decline in plasma levels with a terminal half-life of 7.4 to 11 hours. nih.govnih.gov Beraprost has a reported biological half-life of 35-40 minutes. nih.gov The sustained presence of these analogs in the circulation allows for prolonged engagement with the IP receptor and a more durable pharmacological effect. atsjournals.org The combination of oral bioavailability and extended half-life are key objectives in the development of these synthetic analogs. ersnet.org

| Compound | Animal Model | Pharmacokinetic Parameter | Value | Significance for Duration of Action | Reference |

| Nileprost | Rat | Intravenous t1/2 (terminal) | 7.4 - 11 hours | Indicates a prolonged presence in the body, suggesting a long duration of action. | nih.govnih.gov |

| Beraprost | Not Specified | Biological Half-life | 35 - 40 minutes | Longer than native prostacyclin, allowing for less frequent administration. | nih.gov |

| Treprostinil | Not Specified | Subcutaneous Half-life | ~3 hours | Enables continuous subcutaneous infusion for sustained therapeutic effect. | nih.gov |

Structure Activity Relationship Sar Studies and Analog Development of 6a Carbaprostaglandin I3

Design Principles for 6a-Carbaprostaglandin I3 Analogs

The design of this compound analogs is guided by several key principles aimed at optimizing biological activity, receptor selectivity, and pharmacokinetic properties. The primary goal is to enhance the affinity and efficacy at the prostacyclin (IP) receptor while minimizing off-target effects.

A crucial aspect of the design process involves understanding the three-dimensional pharmacophore of the IP receptor. The essential structural features of this compound that are considered for modification include the cyclopentane (B165970) ring, the two side chains (alpha and omega), and the stereochemistry of the various chiral centers.

Key design principles include:

Maintaining the Carbacyclin (B161070) Core: The 6a-carba modification is fundamental for chemical stability and is generally retained in analog design.

Optimizing Side Chain Length and Flexibility: The lengths of the alpha and omega side chains are critical for proper orientation and interaction within the receptor binding pocket. Modifications often involve altering the number of carbon atoms or introducing elements of rigidity or flexibility.

Introduction of Functional Groups: The incorporation of various functional groups, such as aromatic rings or heteroatoms, into the side chains can lead to enhanced binding affinity through additional interactions like pi-pi stacking or hydrogen bonding.

Stereochemical Control: The stereochemistry at C-11, C-15, and other chiral centers significantly influences biological activity. The design of analogs often focuses on synthesizing specific stereoisomers to maximize potency.

Isosteric Replacements: The substitution of specific atoms or groups with isosteres can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, without drastically altering its shape and electronic configuration.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives involves multi-step sequences that allow for the systematic modification of different parts of the molecule.

Strategic modifications of the cyclopentane core and the alpha and omega side chains are central to the development of novel analogs. The synthesis typically starts from a chiral building block that establishes the stereochemistry of the cyclopentane ring.

The alpha-chain is commonly introduced via a Wittig-type reaction, allowing for variations in its length and the introduction of different functional groups. The omega-chain, which contains the critical C-15 hydroxyl group, is often appended through conjugate addition or other carbon-carbon bond-forming reactions. Modifications to the omega-chain have been shown to significantly impact potency and selectivity. For instance, the replacement of the terminal pentyl group with an aromatic ring can lead to enhanced receptor affinity.

Isosteric replacements are a powerful tool in drug design to fine-tune the properties of a lead compound. In the context of this compound, isosteric modifications can be applied to various parts of the molecule.

For example, the carboxylic acid moiety of the alpha-chain can be replaced with other acidic functional groups, such as a tetrazole, to alter its pKa and pharmacokinetic profile. Within the side chains, methylene (B1212753) groups can be substituted with oxygen (oxa-analogs) or sulfur (thia-analogs) to change polarity and conformation. The double bond in the omega-chain can also be replaced with a more stable linkage to improve metabolic stability.

The stereochemistry of this compound is a critical determinant of its biological activity. The natural configuration of the hydroxyl group at C-15 is (S), and this stereocenter is crucial for potent IP receptor agonism. Synthetic strategies are therefore designed to be highly stereoselective.

The development of analogs often includes the synthesis of epimers at various chiral centers to probe the stereochemical requirements of the receptor. For example, the synthesis of the (R)-epimer at C-15 typically results in a significant decrease in activity, highlighting the importance of this specific stereoconfiguration for receptor binding and activation. Asymmetric synthesis and chiral chromatography are key techniques used to obtain stereochemically pure analogs.

Pharmacological Evaluation of this compound Analogs

The pharmacological evaluation of newly synthesized this compound analogs is essential to determine their potency, selectivity, and potential therapeutic utility.

Receptor binding assays are performed to determine the affinity of the analogs for the IP receptor and other prostanoid receptors (e.g., EP, DP, FP, TP). These assays typically use radioligand displacement methods to calculate the inhibition constant (Ki) for each compound. A lower Ki value indicates a higher binding affinity.

The selectivity of the analogs is determined by comparing their binding affinities for the IP receptor versus other prostanoid receptors. High selectivity for the IP receptor is desirable to minimize side effects associated with the activation of other receptors.

The following interactive table presents hypothetical binding affinity data for a series of this compound analogs, illustrating the impact of structural modifications on receptor binding.

| Compound | Modification | IP Receptor Ki (nM) |

| This compound | Parent Compound | 5.2 |

| Analog A | Omega-chain terminal phenyl group | 1.8 |

| Analog B | 15(R)-epimer | 150.7 |

| Analog C | Alpha-chain tetrazole isostere | 6.5 |

| Analog D | C-13,14 dihydro | 10.3 |

This data is representative and for illustrative purposes.

The data illustrates that modifications to the omega-chain, such as the introduction of a phenyl group (Analog A), can significantly enhance binding affinity. Conversely, altering the stereochemistry at C-15 (Analog B) dramatically reduces affinity, confirming the critical role of this chiral center. Isosteric replacement of the carboxylic acid (Analog C) may have a modest effect on binding, while saturation of the C-13,14 double bond (Analog D) can lead to a slight decrease in affinity. These SAR trends guide the further design and optimization of this compound analogs for potential therapeutic applications.

Differential Activation of Signaling Pathways

The biological effects of this compound and its analogs are mediated primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Upon binding, these ligands can trigger a cascade of intracellular signaling pathways. Research into the SAR of these compounds often reveals that subtle structural modifications can lead to a biased activation of these pathways, a phenomenon known as functional selectivity or biased agonism.

For instance, analogs with modifications in the ω-chain have been shown to exhibit varying potencies in stimulating cyclic adenosine (B11128) monophosphate (cAMP) production, a canonical signaling pathway for the IP receptor. Some analogs may show a preference for activating the cAMP pathway, which is associated with vasodilation and anti-platelet aggregation, while having a reduced effect on other pathways, such as those involving β-arrestin recruitment, which can be implicated in receptor desensitization and potential side effects. The differential activation of these pathways by various analogs of this compound is a critical area of investigation for developing drugs with improved therapeutic profiles.

Preclinical Efficacy Comparisons with this compound

Preclinical studies are fundamental in comparing the efficacy of newly synthesized analogs to the parent compound, this compound. These studies are typically conducted in various in vitro and in vivo models that mimic pathological conditions. For example, the anti-platelet aggregation activity of analogs is often assessed using human or animal platelet-rich plasma. The vasodilatory effects are frequently evaluated in isolated arterial ring preparations or in animal models of pulmonary hypertension.

The data from these preclinical comparisons are crucial for identifying lead candidates for further development. An analog that demonstrates superior potency, a longer duration of action, or a more favorable side-effect profile compared to this compound in these models would be considered a promising candidate for clinical investigation.

Below is an interactive data table summarizing hypothetical preclinical efficacy data for this compound and its analogs.

| Compound | Anti-platelet Aggregation (IC50, nM) | Vasodilation (EC50, nM) | In vivo half-life (min) |

| This compound | 5.2 | 10.8 | 15 |

| Analog A | 3.8 | 8.5 | 25 |

| Analog B | 7.1 | 12.3 | 12 |

| Analog C | 4.5 | 9.1 | 45 |

Computational Chemistry and Molecular Modeling for this compound SAR

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing deep insights into the SAR of compounds like this compound at a molecular level.

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design approaches are employed to guide the synthesis of novel this compound analogs.

Ligand-Based Drug Design: In the absence of a high-resolution crystal structure of the target receptor, ligand-based methods are particularly valuable. These approaches rely on the analysis of a set of known active and inactive molecules to build a pharmacophore model. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This pharmacophore can then be used to screen virtual libraries of compounds to identify new potential analogs or to guide the modification of existing ones.

Structure-Based Drug Design: When the three-dimensional structure of the target receptor (e.g., the IP receptor) is available, either through X-ray crystallography, NMR spectroscopy, or homology modeling, structure-based drug design becomes a powerful tool. researchgate.net Molecular docking studies can be performed to predict the binding mode and affinity of this compound and its analogs within the receptor's binding pocket. This information allows medicinal chemists to rationally design modifications that enhance binding affinity and selectivity.

Quantitative Structure-Activity Relationships (QSAR) for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dntb.gov.ua For this compound and its analogs, QSAR models can be developed to predict their potency or other pharmacological properties based on various molecular descriptors.

These descriptors can be categorized into several types, including:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity indices.

3D descriptors: Molecular shape, van der Waals surface area.

A typical QSAR study involves the following steps:

Data Set Preparation: A series of this compound analogs with their corresponding biological activity data is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each analog.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

A validated QSAR model can be invaluable for predicting the activity of newly designed analogs even before they are synthesized, thereby saving significant time and resources in the drug discovery process.

Below is an interactive data table presenting a hypothetical QSAR model for a series of this compound analogs.

| Analog | Experimental Activity (pIC50) | Predicted Activity (pIC50) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molar Refractivity) |

| 1 | 8.5 | 8.4 | 4.2 | 120.5 |

| 2 | 8.2 | 8.3 | 4.5 | 125.1 |

| 3 | 7.9 | 7.8 | 4.8 | 130.2 |

| 4 | 8.8 | 8.7 | 3.9 | 115.8 |

Advanced Research Methodologies in 6a Carbaprostaglandin I3 Investigations

Spectroscopic and Chromatographic Techniques for 6a-Carbaprostaglandin I3 Analysis

Spectroscopic and chromatographic methods are the cornerstone of analytical chemistry, providing the means to separate, identify, and quantify chemical substances. scispace.com For a compound like this compound, these techniques are indispensable for purity assessment, metabolic profiling, and structural confirmation.

Mass Spectrometry-Based Metabolomics for Identification (e.g., UHPLC-HRMS)

Metabolomics aims to comprehensively identify and quantify the complete set of small molecule metabolites in a biological sample. Ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS) is a powerful platform for these investigations, offering high sensitivity, speed, and resolving power. gustaveroussy.frpharmtech.com

In the context of this compound, untargeted metabolomics using UHPLC-HRMS can be employed to create a "metabolic fingerprint" of a biological system's response to a stimulus. nih.gov For instance, in a study analyzing fecal samples from calves subjected to a bacterial endotoxin (B1171834) challenge, UHPLC-HRMS was used to map metabolic changes. nih.gov The analysis generated data on thousands of unique molecular features, which were then subjected to multivariate statistical analysis, such as orthogonal partial least squares discriminant analysis (OPLS-DA), to identify significant metabolites. nih.govfrontiersin.org In one such analysis, this compound was tentatively identified as one of 37 potential markers of bacterial endotoxin presence, although definitive structural elucidation via fragmentation data was not achieved in that instance. nih.gov

The general workflow involves separating metabolites from a complex mixture using UHPLC, followed by ionization and detection in a high-resolution mass spectrometer, which measures the mass-to-charge ratio of ions with high accuracy. mdpi.com This allows for the determination of elemental compositions and the identification of compounds by matching against spectral databases. frontiersin.org

Table 1: Example of UHPLC-HRMS Metabolomics in this compound Detection

| Parameter | Description | Finding/Application Example |

| Technique | Untargeted Metabolomics via Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS). nih.gov | Used to map fecal metabolic fingerprints in response to a Gram-negative bacterial endotoxin challenge in calves. nih.gov |

| Platform | UHPLC coupled to a hybrid high-resolution Q-Orbitrap mass spectrometer (UHPLC-HR-Q-Orbitrap-MS). nih.gov | Enabled the detection of 9,650 unique feature ions in both positive and negative ionization modes. nih.gov |

| Data Analysis | Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) on feature ions with a VIP score ≥ 1. nih.gov | Achieved significant separation between experimental groups, leading to the selection of 37 potential metabolite markers. nih.gov |

| Identification | Tentative identification based on accurate mass (MS1) and retention time. nih.gov | This compound was listed as a potential marker, though MS2 fragmentation data for confirmation was not acquired. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules, including complex natural and synthetic compounds like this compound. nih.govrsc.org It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the stereochemical relationships between them.

The process of structural elucidation by NMR involves a suite of experiments:

1D NMR (¹H and ¹³C): ¹H NMR provides information on the number and type of protons and their neighboring atoms, while ¹³C NMR reveals the number and electronic environment of carbon atoms in the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular structure. Correlation Spectroscopy (COSY) identifies protons that are coupled (typically on adjacent carbons). Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons directly to the carbons they are attached to. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is essential for connecting different fragments of the molecule.

For this compound, NMR would be critical to confirm the carbon-based ring structure (replacing the oxygen of native prostacyclin), the configuration of stereocenters, and the geometry of the double bonds in the side chains, aspects that are fundamental to its biological activity. rsc.org

Table 2: Application of NMR Techniques for Structural Elucidation of this compound

| NMR Experiment | Information Provided | Relevance for this compound Structure |

| ¹H NMR | Chemical shift, integration, and coupling constants of protons. | Determines the number and environment of hydrogen atoms; helps define the structure of the alkyl side chains. |

| ¹³C NMR | Chemical shift of each carbon atom. | Confirms the presence of the 20 carbon atoms in the structure and identifies the nature of each (e.g., C=C, CH, CH₂, CH₃). |

| COSY | Shows proton-proton (¹H-¹H) spin-spin couplings. | Establishes connectivity between adjacent protons, mapping out the sequence of atoms in the side chains and the carbocyclic ring. |

| HSQC/HETCOR | Correlates protons with their directly attached carbons (¹JCH). | Assigns specific protons to their corresponding carbon atoms in the molecule's backbone. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | Connects molecular fragments, such as linking the side chains to the correct positions on the five-membered ring. |

| NOESY/ROESY | Identifies protons that are close in space (through-space interactions). | Elucidates the three-dimensional structure and relative stereochemistry of the molecule. |

Cell and Molecular Biology Techniques for Mechanistic Elucidation

To understand how this compound exerts its effects, researchers turn to cell and molecular biology techniques. These methods allow for the investigation of changes in gene expression, protein profiles, and subcellular activities in response to the compound.

Gene Expression Analysis (e.g., RT-qPCR, RNA-Seq)

Gene expression analysis reveals which genes are activated or suppressed by a compound, providing clues to the cellular pathways being modulated.

RNA-Sequencing (RNA-Seq) is a high-throughput method that provides a comprehensive snapshot of the entire transcriptome (the full range of messenger RNA molecules) in a cell at a given moment. nih.gov By comparing the transcriptomes of cells treated with this compound to untreated control cells, researchers can identify all differentially expressed genes, offering an unbiased view of the compound's impact on genetic regulation. researchgate.net

Real-Time Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is used to detect and quantify the expression of specific genes of interest. mdpi.com It is often used to validate the findings from RNA-Seq experiments due to its high sensitivity and specificity. nih.govresearchgate.net For example, if RNA-Seq suggests that this compound upregulates genes involved in an anti-inflammatory pathway, RT-qPCR would be used to precisely measure the fold-change in the mRNA levels of those specific genes to confirm the result. nih.gov

Table 3: Comparison of Gene Expression Analysis Techniques

| Feature | RNA-Sequencing (RNA-Seq) | Real-Time RT-qPCR |

| Principle | High-throughput sequencing of all RNA transcripts in a sample. | Reverse transcription of RNA to cDNA followed by amplification and quantification of specific DNA targets in real-time. mdpi.com |

| Scope | Global/Transcriptome-wide (unbiased). researchgate.net | Gene-specific (targeted). nih.gov |

| Primary Use | Discovery of novel genes and pathways affected by a treatment. | Validation of expression changes in specific genes; quantification of known target genes. nih.gov |

| Application | Identifying all genes whose expression is altered by this compound treatment. | Confirming and quantifying the change in expression of specific target genes (e.g., inflammatory cytokines, signaling proteins) identified by RNA-Seq. |

Proteomic Profiling and Post-Translational Modification Analysis

Proteomics is the large-scale study of proteins. Investigating the proteome can reveal how this compound affects not just gene expression, but the actual protein machinery of the cell. This includes changes in protein abundance and, critically, post-translational modifications (PTMs).

PTMs are chemical modifications to a protein after its synthesis, which can dramatically alter its function, stability, or localization. jpt.com Common PTMs include phosphorylation, glycosylation, ubiquitylation, and methylation. nih.gov Proteomic studies, often using mass spectrometry, can identify thousands of proteins from a cell lysate. mdpi.com By using specific enrichment techniques, researchers can isolate and identify proteins with particular PTMs. nih.gov For example, a study might investigate whether this compound treatment leads to changes in the phosphorylation status of key signaling proteins, which could activate or deactivate entire signaling cascades. mdpi.com Protein microarrays can also be used to profile PTM activities in complex biological samples. plos.org

Table 4: Key Post-Translational Modifications (PTMs) and Their Roles

| Post-Translational Modification | Function | Potential Relevance for this compound Research |

| Phosphorylation | Activation/deactivation of enzymes, signal transduction. mdpi.com | Investigating changes in kinase-mediated signaling pathways modulated by the compound. |

| Ubiquitylation | Protein degradation, DNA repair, signal transduction. | Determining if the compound affects the stability and turnover of key regulatory proteins. |

| Glycosylation | Protein folding, cell-cell adhesion, receptor activation. nih.gov | Assessing effects on cell surface receptors and their interaction with the extracellular matrix. |

| Acetylation/Methylation | Regulation of gene expression (histone modification), protein function. nih.gov | Examining epigenetic changes or alterations in non-histone protein function induced by the compound. |

Imaging Techniques for Subcellular Localization and Dynamic Processes

Advanced imaging techniques are essential for visualizing where a compound or its molecular targets are located within a cell and for observing dynamic cellular processes in real-time.

Mass Spectrometry Imaging (MSI) is an innovative technique that allows for the spatially resolved analysis of metabolites, lipids, and drugs directly in tissue sections or on cultured cells. gustaveroussy.fr This method could potentially be used to visualize the distribution of this compound within a target tissue or to map the spatial changes in downstream metabolites that it induces, providing a direct link between its location and its biochemical effect. gustaveroussy.fr

Other advanced microscopy techniques, such as confocal fluorescence microscopy, are used with fluorescently labeled probes to track the localization of specific proteins. For instance, if this compound is hypothesized to cause the translocation of a specific transcription factor from the cytoplasm to the nucleus, this process can be directly observed using immunofluorescence, where an antibody tagged with a fluorescent dye binds to the target protein, allowing its movement within the cell to be imaged.

Table 5: Advanced Imaging Techniques in Mechanistic Studies

| Imaging Technique | Principle | Application in this compound Research |

| Mass Spectrometry Imaging (MSI) | Label-free technique that measures the abundance and spatial distribution of molecules by mass spectrometry. gustaveroussy.fr | Visualize the distribution of this compound or its metabolites within a tissue slice to correlate its location with cellular responses. |

| Confocal Fluorescence Microscopy | Uses a pinhole to reject out-of-focus light, creating sharp, high-resolution optical sections of a sample. | Track the subcellular localization of a specific target protein (e.g., a receptor or enzyme) in response to this compound treatment using fluorescent labels. |

| Live-Cell Imaging | Time-lapse microscopy of living cells, often using fluorescent proteins (e.g., GFP). | Observe dynamic processes in real-time, such as changes in cell morphology, ion fluxes (using indicator dyes), or protein trafficking after compound administration. |

CRISPR/Cas9 Gene Editing for Target Validation in Cellular Models

The advent of CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein 9) technology has revolutionized functional genomics and target validation in cellular models. ox.ac.uk This powerful gene-editing tool allows for the precise knockout, repression, or activation of specific genes, enabling researchers to investigate the roles of candidate proteins in mediating the effects of bioactive compounds like this compound. ox.ac.ukthno.org

In the context of this compound research, CRISPR/Cas9-based screens can be employed to systematically identify genes that are essential for its cellular activity. thno.orgnih.gov Genome-wide CRISPR knockout screens, for instance, can be performed in relevant cell lines to identify genes whose disruption confers resistance or sensitivity to this compound. nih.gov Such screens typically involve the use of a pooled lentiviral library of single guide RNAs (sgRNAs) targeting a vast number of genes. ox.ac.ukidtdna.com Cells that survive or proliferate in the presence of the compound can be isolated, and the integrated sgRNAs can be sequenced to identify the genes that, when knocked out, alter the cellular response to this compound. nih.gov

Furthermore, CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) systems, which utilize a catalytically inactive Cas9 (dCas9) fused to transcriptional repressors or activators, can be used to modulate the expression of specific genes without inducing permanent genetic modifications. nih.gov This allows for a more nuanced investigation of the dose-dependent effects of gene expression on the cellular response to this compound.

While specific studies employing CRISPR/Cas9 for the direct validation of this compound targets are not yet widely published, the methodology holds immense promise. For example, if a particular receptor or signaling protein is hypothesized to be a target, CRISPR/Cas9 can be used to knock out the corresponding gene in a cellular model. Subsequent experiments can then assess whether the cellular response to this compound, such as changes in second messenger levels or gene expression, is attenuated or abolished in the knockout cells compared to wild-type cells. This approach provides strong genetic evidence for target engagement and is a critical step in the validation of novel therapeutic targets.

Table 1: Key Components of CRISPR/Cas9 System for Target Validation

| Component | Function |

| Cas9 Nuclease | An RNA-guided DNA endonuclease that introduces a double-strand break at a specific genomic location. ox.ac.uk |

| Single Guide RNA (sgRNA) | A synthetic RNA molecule that directs the Cas9 nuclease to a specific target DNA sequence. ox.ac.uk |

| dCas9 (dead Cas9) | A catalytically inactive form of Cas9 used in CRISPRi and CRISPRa systems for gene regulation without DNA cleavage. nih.gov |

| Lentiviral Vectors | Commonly used to deliver the CRISPR/Cas9 components into a wide range of cell types for stable gene editing. idtdna.com |

Biochemical Assays for Enzyme Activity and Protein-Ligand Interactions

Biochemical assays are fundamental to understanding the molecular interactions of this compound with its biological targets. These assays provide quantitative data on binding affinities, enzyme kinetics, and the thermodynamic properties of these interactions.

Enzyme Kinetic Assays: Prostaglandins (B1171923) are synthesized through a complex enzymatic cascade, with cyclooxygenases (COX-1 and COX-2) being key enzymes. nih.gov Enzyme kinetic assays are crucial for determining whether this compound or its metabolites interact with these or other enzymes. These assays typically measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the compound. tipbiosystems.com Spectrophotometric or fluorometric methods are often employed to monitor the consumption of a substrate or the formation of a product over time. tipbiosystems.com For instance, the peroxidase activity of COX enzymes can be monitored to assess the inhibitory or modulatory effects of prostaglandin (B15479496) analogs. nih.gov

Protein-Ligand Interaction Assays: Several biophysical techniques are available to directly measure the binding of this compound to its putative protein targets, such as receptors or transporters.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com It allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS), in a single label-free experiment. malvernpanalytical.comnih.gov In a typical ITC experiment, a solution of this compound would be titrated into a solution containing the target protein, and the resulting heat changes would be measured to construct a binding isotherm. This technique has been successfully used to study the interaction of other prostaglandin analogs with their binding partners. researchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. researchgate.net This method can provide kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), in addition to the equilibrium dissociation constant (Kd). nih.gov For example, a target protein for this compound could be immobilized on the sensor chip, and the binding of the compound flowing over the surface would be detected as a change in the refractive index. SPR has been utilized to investigate the interactions of prostaglandin E2 analogs with organic cation transporters. nih.gov

Other Binding Assays: A variety of other binding assays, often in a high-throughput format, can be employed for initial screening and characterization. These include fluorescence polarization (FP), Förster resonance energy transfer (FRET)-based assays, and enzyme-linked immunosorbent assays (ELISAs). bmglabtech.combiocompare.comnih.gov These methods typically rely on labeled molecules to detect the binding event.

Table 2: Comparison of Biochemical Assays for Protein-Ligand Interactions

| Assay | Principle | Key Parameters Measured | Throughput |

| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding. malvernpanalytical.com | Kd, n, ΔH, ΔS | Low |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. researchgate.net | Kd, ka, kd | Medium |

| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light upon binding. | Kd | High |

| FRET-based Assays | Measures energy transfer between two fluorophores upon binding. | Kd | High |

Preclinical Model Systems: Development and Characterization

Preclinical model systems are indispensable for investigating the physiological and pathophysiological roles of this compound in a whole-organism context. These models, ranging from rodents to larger animals, are crucial for assessing the compound's efficacy and understanding its mechanism of action in complex biological systems.

The choice of a preclinical model often depends on the therapeutic area of interest. Given that prostaglandins are key mediators of inflammation and pain, various animal models of these conditions are highly relevant for studying this compound. mdpi.comnih.govnih.gov

Inflammation Models: Models such as arachidonic acid-induced ear edema in mice are valuable for assessing the anti-inflammatory potential of prostaglandin analogs. mdpi.com In these models, the reduction of edema by a test compound can be correlated with the inhibition of cyclooxygenase or lipoxygenase pathways. mdpi.com Other models, like carrageenan-induced pleurisy in rats, allow for the study of both the pro-inflammatory and anti-inflammatory roles of prostaglandins. nih.gov

Pain Models: The role of prostaglandins in nociception can be investigated using models of inflammatory pain, such as the acetic acid-induced writhing test in mice. pnas.org The generation of mice deficient in specific prostaglandin synthases has been instrumental in dissecting the contribution of individual prostaglandins to pain signaling. pnas.org

Disease-Specific Models: The involvement of prostaglandins in various diseases has led to the development of specific animal models. For instance, collagen-induced arthritis in mice is a widely used model for human rheumatoid arthritis and is valuable for testing the efficacy of anti-inflammatory compounds. nih.gov Similarly, models of kidney disease, such as those involving glomerular hyperfiltration, are used to study the role of prostaglandins in renal function. ahajournals.org